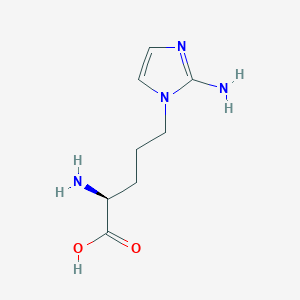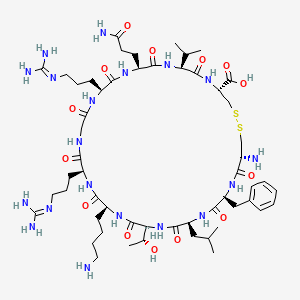
(N)methanocarba-UTP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(N)methanocarba-uridine triphosphate is a synthetic nucleotide analogue where the ribose moiety is replaced with a constrained bicyclo[3.1.0]hexane ring system. This modification enhances the compound’s stability and affinity for certain biological targets, making it a valuable tool in biochemical and pharmacological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (N)methanocarba-uridine triphosphate typically involves the following steps:
Preparation of the bicyclo[3.1.0]hexane intermediate: This is achieved through a series of reactions starting from readily available starting materials. The key step involves a Mitsunobu reaction to introduce the bicyclic structure.
Coupling with uracil: The bicyclo[3.1.0]hexane intermediate is then coupled with uracil to form the nucleoside analogue.
Phosphorylation: The final step involves the phosphorylation of the nucleoside to produce (N)methanocarba-uridine triphosphate.
Industrial Production Methods
While specific industrial production methods for (N)methanocarba-uridine triphosphate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing industrial-scale equipment for the synthesis and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
(N)methanocarba-uridine triphosphate can undergo various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, particularly at the phosphate groups.
Hydrolysis: The triphosphate moiety can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in aqueous or organic solvents.
Hydrolysis: Acidic or enzymatic conditions are used to hydrolyze the triphosphate moiety.
Major Products Formed
Nucleophilic substitution: The major products are typically substituted nucleotides.
Hydrolysis: The major products include uridine diphosphate and uridine monophosphate.
Wissenschaftliche Forschungsanwendungen
(N)methanocarba-uridine triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study nucleotide interactions and enzyme mechanisms.
Biology: The compound is employed in studies of purinergic signaling, particularly in the context of P2Y receptors.
Medicine: It has potential therapeutic applications, including as a modulator of purinergic receptors in various diseases.
Wirkmechanismus
(N)methanocarba-uridine triphosphate exerts its effects by mimicking natural nucleotides and interacting with purinergic receptors, particularly the P2Y receptors. The constrained bicyclo[3.1.0]hexane ring system enhances its binding affinity and selectivity for these receptors, leading to modulation of intracellular signaling pathways. This can result in various biological effects, including changes in ion channel activity and enzyme function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(N)methanocarba-adenosine triphosphate: Another nucleotide analogue with a similar bicyclo[3.1.0]hexane ring system.
(N)methanocarba-uridine diphosphate: A related compound with two phosphate groups instead of three.
Uniqueness
(N)methanocarba-uridine triphosphate is unique due to its high potency and selectivity for P2Y receptors, particularly P2Y2 and P2Y4 receptors. The constrained ring system provides enhanced stability and affinity compared to other nucleotide analogues, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H17N2O14P3 |
|---|---|
Molekulargewicht |
494.18 g/mol |
IUPAC-Name |
[[4-(2,4-dioxopyrimidin-1-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H17N2O14P3/c14-6-1-2-13(10(17)12-6)7-5-3-11(5,9(16)8(7)15)4-25-29(21,22)27-30(23,24)26-28(18,19)20/h1-2,5,7-9,15-16H,3-4H2,(H,21,22)(H,23,24)(H,12,14,17)(H2,18,19,20) |
InChI-Schlüssel |
XWFVJTIKQWQNID-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1(C(C(C2N3C=CC(=O)NC3=O)O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N-[(2R)-1-[(2S,4R)-2-[[(2S)-6-amino-1-(1,3-benzoxazol-2-yl)-1,1-dihydroxyhexan-2-yl]carbamoyl]-4-[(4-methylphenyl)methoxy]pyrrolidin-1-yl]-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B10771256.png)


![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B10771288.png)
![3-[1-(2,6-dimethylmorpholin-4-yl)ethyl]-N-[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]-1,2-thiazol-5-amine](/img/structure/B10771299.png)


![1-[4-(Aminomethyl)-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10771312.png)
![(2z,6s)-6-{3-Chloro-5-[5-(Prop-1-Yn-1-Yl)pyridin-3-Yl]thiophen-2-Yl}-2-Imino-3,6-Dimethyltetrahydropyrimidin-4(1h)-One](/img/structure/B10771343.png)
![[3H]mesulergine](/img/structure/B10771347.png)

![[6-[2-(3-fluorophenyl)ethynyl]pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B10771363.png)
![2-[[(1R,5S)-6-[(3-chlorophenyl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylimidazo[4,5-b]pyridine](/img/structure/B10771364.png)
![2-[2-[[5-[(4-Fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine](/img/structure/B10771367.png)